molecular formula C21H24N2O3S B2510195 Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 321680-49-3

Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2510195
CAS No.: 321680-49-3
M. Wt: 384.49
InChI Key: GWPJDPSLVPAWPM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,6-dimethyl-2-thioxo core, an ethoxy-substituted naphthalene moiety at the C4 position, and an ester group at C3. The compound’s structural uniqueness lies in its 2-ethoxynaphthalen-1-yl substituent, which introduces significant aromatic bulk and electronic effects compared to simpler phenyl or substituted phenyl analogs. Such modifications are critical for tuning physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in medicinal chemistry contexts where naphthalene systems are known for DNA intercalation or enzyme inhibition .

Properties

IUPAC Name

ethyl 6-(2-ethoxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-5-25-16-12-11-14-9-7-8-10-15(14)18(16)19-17(20(24)26-6-2)13(3)23(4)21(27)22-19/h7-12,19H,5-6H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPJDPSLVPAWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=S)N3)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name C4 Substituent C2 Group N1 Substituent C6 Substituent Key Properties/Applications Reference ID
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Thioxo p-Tolyl Methyl Anticancer potential; synthesized via thiourea-based cyclocondensation
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate 2,4-Dimethoxyphenyl Thioxo H Methyl Enhanced solubility due to methoxy groups; antiviral activity explored
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Thioxo H Methyl Halogenated analog; used in coordination chemistry (e.g., Pd/Cu complexes)
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Fluorophenyl Oxo H Methyl Lower lipophilicity vs. thioxo analogs; moderate antimicrobial activity
Target Compound : Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Ethoxynaphthalen-1-yl Thioxo Methyl Methyl High steric bulk; potential for enhanced π-π stacking (naphthalene); untested bioactivity N/A

Physicochemical Properties

  • Melting Point : Fluorophenyl analogs (e.g., 5b, 5c) exhibit melting points of 182–235°C, while thioxo derivatives generally have higher thermal stability (e.g., 5f: 233–235°C) . The target compound’s naphthalene group may further elevate its melting point but reduce aqueous solubility.
  • Solubility: Methoxy or ethoxy groups improve solubility in polar solvents (e.g., DMSO, methanol) . However, the naphthalene moiety in the target compound may increase lipophilicity, favoring organic solvents.
  • Crystallography : SHELX programs are widely used for structural validation of similar compounds, with Rietveld refinement confirming bond lengths and angles .

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